molecular formula C20H26N2O4 B3864659 N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide CAS No. 5550-16-3

N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide

Cat. No.: B3864659
CAS No.: 5550-16-3
M. Wt: 358.4 g/mol
InChI Key: RJOCUWOVIHFSNK-UHFFFAOYSA-N
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Description

N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of furan rings and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The optimized conditions include specific reaction times, solvents, and substrate amounts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors can enhance reaction efficiency and yield, making it suitable for large-scale production. The process involves careful control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan compounds

Scientific Research Applications

N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)furan-2,5-dicarboxamide
  • Furan-2-ylmethyl furan-2-carboxylate

Uniqueness

N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide is unique due to its specific structural features, including the presence of both furan rings and a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[[5-(furan-2-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-19(2)10-14(22-18(24)16-7-5-9-26-16)11-20(3,12-19)13-21-17(23)15-6-4-8-25-15/h4-9,14H,10-13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOCUWOVIHFSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396318
Record name ST50910677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5550-16-3
Record name ST50910677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide
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N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide
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N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide
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N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide
Reactant of Route 5
N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide

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